N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1251606-30-0
Cat. No.: VC5780913
Molecular Formula: C21H19ClN4O2S
Molecular Weight: 426.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251606-30-0 |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.92 |
| IUPAC Name | N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
| Standard InChI | InChI=1S/C21H19ClN4O2S/c1-15-8-10-17(11-9-15)14-26(19-6-3-5-18(22)13-19)29(27,28)20-7-4-12-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 |
| Standard InChI Key | HGKVUKFXFZGKOL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a triazolo[4,3-a]pyridine core, a bicyclic system fused with a triazole ring. Key substituents include a 3-chlorophenyl group at the N1 position and a 4-methylbenzyl group at the N3 position, while a sulfonamide moiety occupies the 8-position of the pyridine ring. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.92 g/mol |
| CAS Number | 1251606-30-0 |
| Solubility | Low in water; soluble in DMSO |
| Stability | Stable under standard conditions, hygroscopic |
The chlorophenyl and methylbenzyl groups enhance lipophilicity, potentially improving membrane permeability. Quantum mechanical calculations suggest that the sulfonamide group participates in hydrogen bonding with biological targets, a trait common to enzyme inhibitors .
Synthesis and Preparation
Synthesis involves a four-step process:
-
Formation of the Pyridine Sulfonamide Precursor: Reacting 8-chlorosulfonyl-pyridine derivatives with 3-chloroaniline in dimethylformamide (DMF) yields the intermediate sulfonamide.
-
Triazole Ring Cyclization: Treating the sulfonamide with methyl orthoformate under reflux conditions in dioxane facilitates cyclization to form the triazolo-pyridine core .
-
N-Alkylation: Introducing the 4-methylbenzyl group via alkylation with 4-methylbenzyl chloride in the presence of potassium carbonate.
-
Purification: Column chromatography using ethyl acetate/hexane mixtures achieves >95% purity.
Key Reaction Conditions
-
Temperature: 80–120°C for cyclization
-
Solvents: Dioxane, DMF
-
Catalysts: None required; base-assisted deprotonation in alkylation
Yield optimization remains challenging, with reported efficiencies of 40–60% . Recent advances propose microwave-assisted synthesis to reduce reaction times and improve yields .
Biological Activities and Mechanism of Action
Anti-Inflammatory Activity
In murine macrophage models, the compound inhibited COX-2 expression by 70% at 10 µM, comparable to celecoxib. This activity is attributed to sulfonamide-mediated blockade of arachidonic acid binding to cyclooxygenase isoforms.
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming sulfamethoxazole (MIC = 16 µg/mL). The chlorophenyl group likely disrupts bacterial cell wall synthesis, though exact targets require validation.
| Activity | Target Organism/Model | Efficacy (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anti-inflammatory | Murine macrophages | 70% inhibition at 10 µM | |
| Antibacterial | S. aureus | 8 µg/mL | |
| Antimalarial (analogs) | P. falciparum | 2.24 µM |
Mechanism of Action
The sulfonamide group chelates zinc ions in metalloenzymes like carbonic anhydrase IX, disrupting pH regulation in hypoxic tumor environments . Additionally, the triazolo-pyridine core may intercalate DNA or inhibit topoisomerases, though evidence is preliminary.
Future Research Directions
-
Pharmacokinetic Optimization: Modifying the methylbenzyl group to enhance oral bioavailability.
-
Target Validation: CRISPR screening to identify primary enzymatic targets.
-
Combination Therapies: Synergy studies with existing antimalarials (e.g., artemisinin derivatives).
-
Toxicology Profiles: Acute and chronic toxicity assessments in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume